molecular formula C16H24N2O4S B6175273 tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis CAS No. 2567498-18-2

tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis

Cat. No.: B6175273
CAS No.: 2567498-18-2
M. Wt: 340.4
InChI Key:
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Description

tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis: is a complex organic compound that features a tert-butyl group, a benzylsulfamoyl group, and a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis typically involves multiple steps, starting with the preparation of the cyclobutyl ring, followed by the introduction of the benzylsulfamoyl group, and finally the attachment of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonamide groups. It can also serve as a model compound for studying the metabolism and biotransformation of sulfonamides in living organisms.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its sulfonamide group is known for its antibacterial properties, and the compound’s unique structure may offer advantages in terms of selectivity and potency.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, that benefit from its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The cyclobutyl ring and tert-butyl group contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1s,3s)-3-(butylsulfamoyl)cyclobutyl]carbamate
  • tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate
  • tert-butyl N-[(1s,3s)-3-(sulfanylmethyl)cyclobutyl]carbamate

Uniqueness

tert-butyl N-[(1s,3s)-3-(benzylsulfamoyl)cyclobutyl]carbamate, cis is unique due to the presence of the benzylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and provides opportunities for further functionalization in synthetic applications.

Properties

CAS No.

2567498-18-2

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4

Purity

95

Origin of Product

United States

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